2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol
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Overview
Description
2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol is a complex organic compound that features a combination of chromene, thiazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring.
Chromene Synthesis: Using a condensation reaction between a phenol derivative and an aldehyde to form the chromene structure.
Coupling Reaction: Combining the thiazole and chromene intermediates through a coupling reaction, possibly using a base catalyst.
Final Functionalization: Introducing the methoxy and phenol groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the thiazole ring.
Enzyme Inhibition: Possible inhibitor of certain enzymes due to its complex structure.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Activity: Possible anticancer properties due to its ability to interact with DNA and proteins.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Dye Synthesis: Intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol would depend on its specific application. For example:
Antimicrobial Activity: Disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity: Induction of apoptosis in cancer cells through interaction with DNA or inhibition of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol: Unique due to its combination of chromene, thiazole, and phenol moieties.
Chromene Derivatives: Known for their antioxidant and anticancer properties.
Thiazole Derivatives: Known for their antimicrobial and enzyme inhibitory activities.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C26H20N2O3S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-methoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol |
InChI |
InChI=1S/C26H20N2O3S/c1-16-25(17-8-4-3-5-9-17)28-26(32-16)27-20-15-23(31-22-11-7-6-10-19(20)22)18-12-13-21(29)24(14-18)30-2/h3-15,29H,1-2H3/b27-20+ |
InChI Key |
BYMWCJSHGYYIDW-NHFJDJAPSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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